molecular formula C14H17N3O9 B1665923 Azaribine CAS No. 2169-64-4

Azaribine

Cat. No. B1665923
CAS RN: 2169-64-4
M. Wt: 371.3 g/mol
InChI Key: QQOBRRFOVWGIMD-OJAKKHQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azaribine, also known as triacetyl-6-azauridine, is a drug developed for the treatment of psoriasis . It also has anti-cancer and antiviral actions . It is a prodrug metabolized to the nucleoside analogue 6-azauridine in the body .


Molecular Structure Analysis

Azaribine has the molecular formula C14H17N3O9 . It is a N-glycosyl-1,2,4-triazine, which is a derivative of 6-azauridine acetylated at positions 2’, 3’ and 5’ on the sugar ring .


Physical And Chemical Properties Analysis

Azaribine has a molecular weight of 371.299 Da . It has 12 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The compound has a polar surface area of 150 Ų and a molar refractivity of 81.3±0.5 cm³ .

Scientific Research Applications

Azaribine in Dermatological Treatment

Azaribine has been primarily studied in the context of dermatological disorders. Notably, it has demonstrated effectiveness in treating psoriasis and mycosis fungoides, a type of skin lymphoma. In psoriasis, azaribine induced temporary remissions in patients with severe cases, showing a favorable clinical response in a significant proportion of patients treated with this drug (Crutcher & Moschella, 1975). Similarly, in the treatment of mycosis fungoides, azaribine proved effective with minimal observed toxicity compared to other cytotoxic agents (McDonald & Calabresi, 1971).

Azaribine's Biochemical Impact

The effectiveness of azaribine in treating psoriasis correlates with its metabolic impact. This was observed through the quantitation of urinary excretion of orotic acid and orotidine, highlighting the drug's interaction with metabolic pathways (Cornell et al., 1976). Furthermore, studies have shown that azaribine can cause anemia of a megaloblastic type, which is mild and reversible (Cornell et al., 1976).

Azaribine and Central Nervous System

Some studies have noted that azaribine treatment may lead to central nervous system toxicity, including symptoms of depression, lethargy, and ataxia. This toxicity is not predictable from oral dosage, and the correlation between drug levels and these symptoms remains unclear (Milstein, Cornell, & Stoughton, 1973). However, these effects are transient and reversible.

Molecular and Analytical Studies

On a molecular level, azaribine has been studied through various analytical techniques such as polarography and cyclic voltammetry. These studies aim to understand its electrochemical behavior and establish methods for its quantitative analysis in biological samples (Marín, Teijeiro, & De La Red, 1997).

Azaribine in Psoriatic Arthritis

Azaribine has also been investigated for its potential in treating psoriatic arthritis, showing significant improvement in a majority of patients unresponsive to conventional therapy (Levine & Paulus, 1976) This includes reductions in painful joint count and improvement in dermatitis, indicating its potential usefulness in this area.

Safety And Hazards

Azaribine was approved for clinical use in the treatment of psoriasis but was subsequently withdrawn due to toxicity issues . It is not classified as a hazardous substance or mixture .

Future Directions

Azaribine has shown potent anti-Zika Virus (ZIKV) activity in post-treatment therapeutic conditions . This suggests potential future directions for the use of Azaribine in the treatment of emerging viral diseases .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBRRFOVWGIMD-OJAKKHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022635
Record name 6-Azaribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaribine

CAS RN

2169-64-4
Record name Azaribine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaribine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azaribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaribine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZARIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1U80DO9EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azaribine
Reactant of Route 2
Azaribine
Reactant of Route 3
Reactant of Route 3
Azaribine
Reactant of Route 4
Reactant of Route 4
Azaribine
Reactant of Route 5
Azaribine
Reactant of Route 6
Reactant of Route 6
Azaribine

Citations

For This Compound
524
Citations
CJ McDonald, P Calabresi - Archives of Dermatology, 1971 - jamanetwork.com
… II or III mycosis fungoides were treated with azaribine, a new anti-… The amount of drug toxicity observed with azaribine, when … It is concluded that azaribine, in our experience with this …
Number of citations: 27 jamanetwork.com
WR VOGLER, S OLANSKY - Annals of Internal Medicine, 1970 - acpjournals.org
… triacetate (azaribine) in psoriasis was conducted. One group received azaribine in a dose of … After the double-blind study 11 patients were treated with azaribine in a dose of 100 mg/kg …
Number of citations: 43 www.acpjournals.org
JL Shupack, AJ Grieco, AM Epstein… - Archives of …, 1977 - jamanetwork.com
… on a regimen of azaribine, similar to those complications found in patients with hereditary homocystinuria, we screened our patients who were receiving azaribine for the presence of …
Number of citations: 19 jamanetwork.com
RA Keefer, HH Roenigk, WA Hawk - Archives of Dermatology, 1975 - jamanetwork.com
An open study of azaribine was carried out on 38 psoriatic patients for two years. Thirty-five … before azaribine therapy and 14 had liver biopsies performed after azaribine therapy. Of …
Number of citations: 18 jamanetwork.com
RC DECONTI, P CALABRESI - Annals of Internal Medicine, 1970 - acpjournals.org
The pyrimidine analog 6-azauridine or its oral derivative, azaribine, was used to control polycythemia vera in five patients. Amelioration of symptoms, decrease in splenomegaly, and …
Number of citations: 14 www.acpjournals.org
PI DANTZIG, B McEVOY, J MAURO… - British Journal of …, 1974 - academic.oup.com
… The most recently developed drug for psoriasis is azaribine (Triazure). Azaribine is the orally … of this, azaribine has been noted to have a preferential effect on abnormal proliferating cells …
Number of citations: 8 academic.oup.com
HG Milstein, RC Cornell… - Archives of Dermatology, 1973 - jamanetwork.com
… azaribine (6-azauridine triacetate) effects in 27 patients with psoriasis was conducted at a dosage of 125 mg/kg/day. Half of the subjects were given azaribine … receiving azaribine. Urine …
Number of citations: 34 jamanetwork.com
A Čihák, J Vesely̌, J Sǩoda - Advances in Enzyme Regulation, 1985 - Elsevier
Triazine nucleosides represent highly active compounds affecting different cellular processes. While 6-azauridine displays a rather selective inhibitory effect, biological action of 5-…
Number of citations: 37 www.sciencedirect.com
WA CRUTCHER… - British Journal of …, 1975 - academic.oup.com
Azaribine used in high doses of 200 mg/kg a day is an effective agent in inducing temporary remissions in patients with severe psoriasis but potentially serious neurotoxicity may occur. …
Number of citations: 17 academic.oup.com
S Levine, HE Paulus - … & Rheumatism: Official Journal of the …, 1976 - Wiley Online Library
Thirty‐two patients with psoriatic arthritis unresponsive to conventional therapy were treated with the antipyrimidine azaribine. For the group, improvement was highly significant (P < …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.